

# theoretical and computational studies of 2-Oxocyclopentanecarbonitrile

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## Compound of Interest

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An In-depth Technical Guide to the Theoretical and Computational Study of **2-Oxocyclopentanecarbonitrile**

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## Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of **2-Oxocyclopentanecarbonitrile**. This molecule, featuring a five-membered ring with both a ketone and a nitrile functional group, serves as a valuable scaffold in medicinal chemistry and drug development. This document outlines a robust computational workflow, beginning with conformational analysis and geometry optimization using Density Functional Theory (DFT). It further details the prediction of spectroscopic properties, including vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra. Frontier Molecular Orbital (FMO) analysis is discussed to elucidate the molecule's reactivity and electronic characteristics. Finally, a hypothetical molecular docking study is presented to illustrate its potential interactions with biological targets. The data, protocols, and visualizations herein serve as a foundational resource for researchers, scientists, and drug development professionals engaged in molecular modeling and rational drug design.

## Introduction

**2-Oxocyclopentanecarbonitrile** (also known as 2-cyanocyclopentanone) is a bifunctional organic compound with the molecular formula  $C_5H_7NO$ .<sup>[1]</sup> Its structure, comprising a

cyclopentanone ring substituted with a cyano group at the alpha position, makes it an intriguing candidate for chemical synthesis and as a building block for more complex pharmaceutical agents. The presence of the ketone and nitrile groups provides multiple sites for chemical modification and potential interactions with biological macromolecules.

Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for its application in drug design.<sup>[2]</sup> Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, guiding experimental efforts and enabling the rational design of novel therapeutics.<sup>[2][3]</sup> This guide details a standard computational protocol for the comprehensive analysis of **2-Oxocyclopentanecarbonitrile**, presenting representative data to illustrate the expected outcomes of such a study.

## Computational and Experimental Protocols

A multi-step computational workflow is essential for a thorough investigation of **2-Oxocyclopentanecarbonitrile**'s properties. This process is complemented by standard experimental techniques for synthesis and characterization.

## Computational Methodology

The primary computational approach utilizes Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.<sup>[2]</sup>

- **Conformational Analysis and Geometry Optimization:** An initial conformational search is performed to identify the low-energy conformers of the molecule. The cyclopentanone ring can adopt non-planar conformations, typically described as envelope or twist (C<sub>2</sub>) forms.<sup>[4]</sup><sup>[5]</sup> The stability of conformers with the cyano group in pseudo-axial versus pseudo-equatorial positions is a key consideration.<sup>[6][7]</sup> Full geometry optimization of the most stable conformer is then carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G\* basis set.<sup>[2][8]</sup>
- **Vibrational Frequency Calculations:** Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G\*).<sup>[2]</sup> These calculations serve to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.<sup>[9][10]</sup>

- **NMR Chemical Shift Calculations:** The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. Calculations are typically referenced against a standard, such as tetramethylsilane (TMS), to correlate with experimental data.
- **Frontier Molecular Orbital (FMO) Analysis:** The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[\[11\]](#)[\[12\]](#)
- **Molecular Docking:** To explore its potential as a drug candidate, a hypothetical molecular docking study can be performed.[\[13\]](#) The optimized 3D structure of **2-Oxocyclopentanecarbonitrile** is docked into the active site of a relevant protein target (e.g., a kinase or enzyme). The docking process predicts the preferred binding orientation and calculates a scoring function (e.g., in kcal/mol) to estimate the binding affinity.[\[14\]](#)[\[15\]](#)

## Experimental Protocols (Cited)

- **Synthesis:** The synthesis of **2-Oxocyclopentanecarbonitrile** and its derivatives can be achieved through various established organic chemistry reactions. While specific protocols for this exact molecule are not detailed in the provided search results, related syntheses often involve reactions like the dehydration of oximes or cyanation of ketones.[\[16\]](#)[\[17\]](#)
- **Spectroscopic Characterization:**
  - **FTIR Spectroscopy:** The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The characteristic absorption bands for the carbonyl ( $\text{C=O}$ ) and nitrile ( $\text{C}\equiv\text{N}$ ) groups are of primary interest.[\[12\]](#)[\[16\]](#)
  - **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 300 MHz for  $^1\text{H}$  NMR).[\[18\]](#) Chemical shifts are reported in parts per million (ppm) relative to TMS. These spectra confirm the structural connectivity of the molecule.[\[19\]](#)

## Data Presentation and Analysis

The following tables summarize the expected physicochemical and computational data for **2-Oxocyclopentanecarbonitrile**.

Table 1: General and Computed Molecular Properties

Property	Value	Source
<b>Molecular Formula</b>	<b>C<sub>6</sub>H<sub>7</sub>NO</b>	<a href="#">[1]</a>
Molecular Weight	109.13 g/mol	<a href="#">[1]</a>
IUPAC Name	2-oxocyclopentane-1-carbonitrile	<a href="#">[1]</a>
CAS Number	2941-29-9	<a href="#">[1]</a>
XLogP3	0.4	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>

| Hydrogen Bond Acceptor Count | 2 |[\[1\]](#) |

## Conformational and Structural Analysis

The cyclopentanone ring is not planar and exists in dynamic equilibrium between envelope and twist conformations. For 2-substituted cyclopentanones, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.[\[6\]](#)[\[7\]](#) DFT calculations are used to determine the relative energies of these conformers. The pseudo-equatorial conformer is often more stable due to reduced steric hindrance.

Table 2: Predicted Structural Parameters (DFT B3LYP/6-31G)\* (Note: These are representative values based on standard bond lengths and computational studies of similar molecules.)

Parameter	Bond/Atoms	Predicted Value
Bond Lengths		
	C=O	~1.22 Å
	C≡N	~1.16 Å
	C-CN	~1.47 Å
	C-C (ring)	~1.54 Å
Bond Angles		
	O=C-C	~125°
	C-C-CN	~110°

| Dihedral Angle | C-C-C-C (ring) | Varies (non-planar) |

## Predicted Spectroscopic Data

Vibrational Analysis: The predicted IR spectrum is dominated by strong absorption bands corresponding to the carbonyl and nitrile groups.

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode	Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Expected Intensity
C-H Stretch	Aliphatic CH <sub>2</sub>	2850 - 3000	Medium
C≡N Stretch	Nitrile	~2240 - 2260	Medium-Strong
C=O Stretch	Ketone	~1740 - 1760	Strong

| C-C Stretch | Ring | 1000 - 1200 | Medium |

Reference for typical ranges:[\[4\]](#)[\[10\]](#)[\[16\]](#)

NMR Analysis: The predicted NMR chemical shifts are crucial for structural verification.

Table 4: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in ppm) (Note: Values are estimated based on typical chemical shift ranges for the given functional groups.)

Nucleus	Atom Position (see structure)	Predicted Chemical Shift (ppm)	Multiplicity
$^1\text{H}$ NMR			
	H at C2	~3.5 - 3.8	Triplet
	H at C3, C5	~2.2 - 2.6	Multiplet
	H at C4	~2.0 - 2.3	Multiplet
$^{13}\text{C}$ NMR			
	C1 (C=O)	~205 - 220	-
	C2 (CH-CN)	~40 - 50	-
	C6 (C≡N)	~115 - 120	-
	C3, C5 (CH <sub>2</sub> )	~30 - 40	-

| | C4 (CH<sub>2</sub>) | ~20 - 30 | - |

Reference for typical ranges:[18][19][20]

## Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [11] The HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atom of the carbonyl group. The LUMO is likely centered on the electrophilic carbon of the carbonyl group and the cyano group.[21] A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability.[12]

Table 5: Predicted Frontier Molecular Orbital Properties (DFT B3LYP/6-31G)\* (Note: These are hypothetical values for illustrative purposes.)

Parameter	Predicted Value (eV)
HOMO Energy	~ -7.0 eV
LUMO Energy	~ -1.5 eV

| HOMO-LUMO Energy Gap ( $\Delta E$ ) | ~ 5.5 eV |

## Molecular Docking and Drug Development Implications

To illustrate its potential in drug discovery, a hypothetical docking study of **2-Oxocyclopentanecarbonitrile** against a protein kinase was conceptualized. Kinases are important targets in cancer therapy. The small, rigid scaffold of the molecule could allow it to fit into the ATP-binding pocket of a kinase.

Table 6: Hypothetical Molecular Docking Results against a Protein Kinase

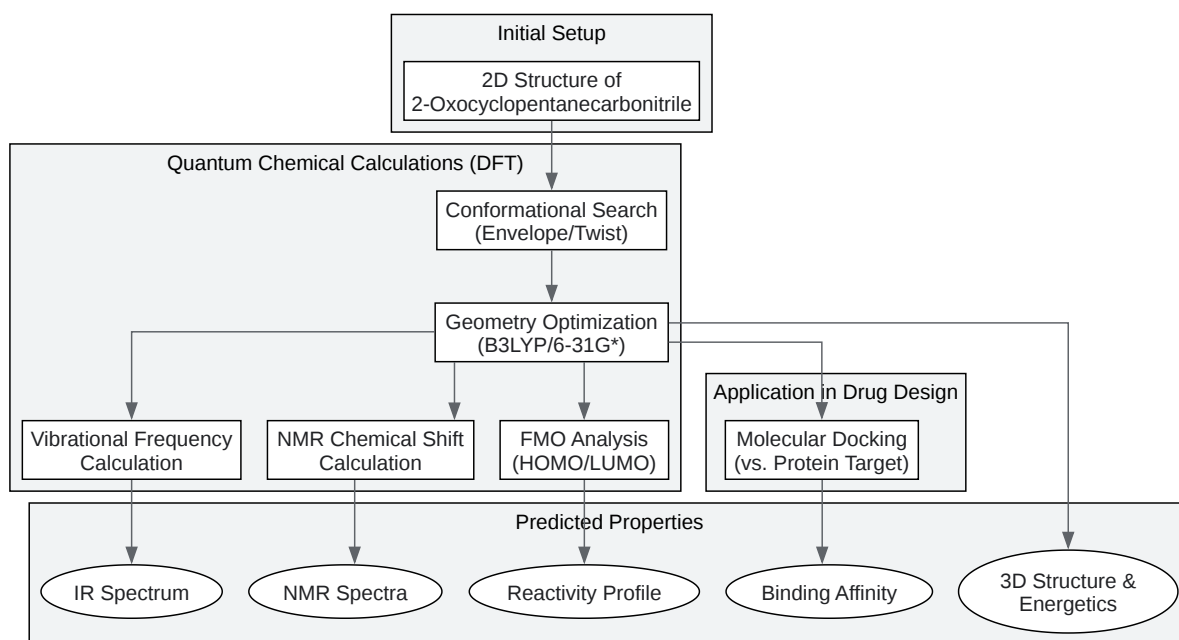
Compound	Docking Score (kcal/mol)	Key Predicted Interactions
2-Oxocyclopentanecarbonitrile	-6.5	Hydrogen bond (C=O with backbone NH), Hydrophobic interactions (cyclopentyl ring)

| Known Kinase Inhibitor (Reference) | -8.0 | Hydrogen bonds, Pi-stacking |

The hypothetical docking score suggests a moderate binding affinity. The carbonyl group is predicted to act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. [22] This suggests that **2-Oxocyclopentanecarbonitrile** could serve as a starting point or a fragment for designing more potent and selective inhibitors.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and concepts relevant to the study of **2-Oxocyclopentanecarbonitrile**.



Axial

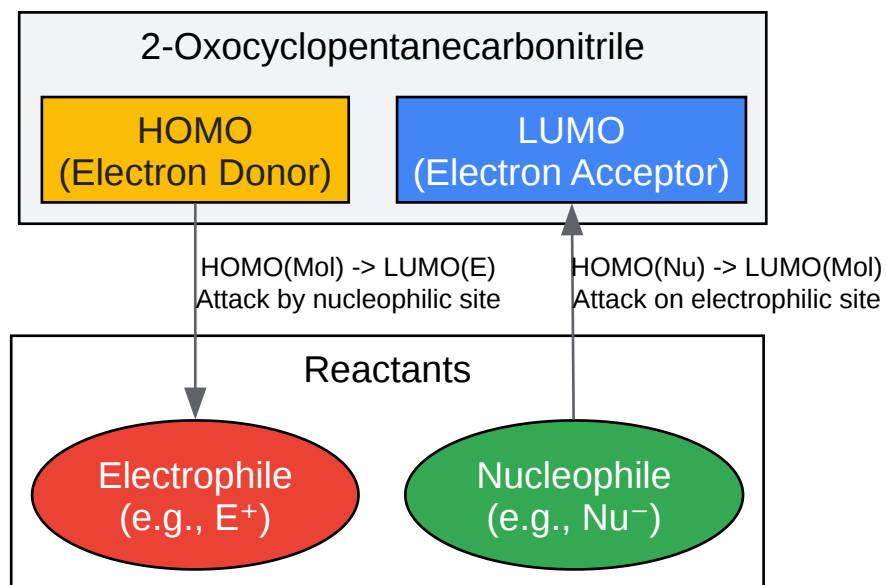


Equatorial

A DFT calculation can predict the energy difference ( $\Delta E$ ) between the more stable pseudo-equatorial and the pseudo-axial conformers.



## Frontier Molecular Orbital Interaction Concept



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